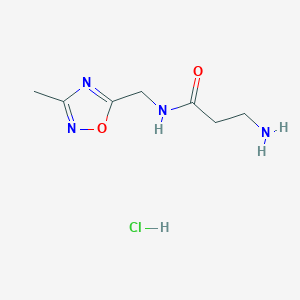

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Overview

Description

“3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O2 . It has a molecular weight of 220.66 . The compound is in solid form .

Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

-

Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts

- Application : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents .

- Method : One of the most useful options for the activation of the 1,2,4-oxadiazole ring is utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .

- Results : This method has been used in the preparation and reactivity of 1,2,4-oxadiazolium salts .

-

Biological Activity of 1,3,4-Oxadiazoles

- Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

- Method : New methods of obtaining complex structures containing oxadiazole rings are sought .

- Results : These compounds could be used in the future in medicine and agriculture .

-

- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Method : The synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action are being studied .

- Results : The chemical intuitions provided to the reader to design new chemical entity with potential of anti-infective activity .

-

Synthesis of Nitrofuryl Substituted 3-amino-1,2,4-oxadiazoles

- Application : Nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have potent anti-microbial activity .

- Method : The synthesis involves the reaction of amidoximes with HNO3 and Ac2O at 15 °C for 30 min, followed by treatment with 10% HCl (ethanolic) for 3 h .

- Results : The resulting nitrofuryl substituted 3-amino-1,2,4-oxadiazoles exhibit potent anti-microbial activity .

-

Synthesis of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine Derivatives

-

Synthesis of 3-Amino-2-methyl-quinazolin-4 (3H)-ones

- Application : Eleven 3-amino-2-methyl-quinazolin-4 (3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .

- Method : The synthesis involves the reaction of benzoxazinones .

- Results : The resulting 3-amino-2-methyl-quinazolin-4 (3H)-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .

-

- Application : Aminomethyl propanol is used for the preparation of buffer solutions. It is a component of the drugs ambuphylline and pamabrom. It is also used in cosmetics .

- Method : Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .

- Results : Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

properties

IUPAC Name |

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)4-9-6(12)2-3-8;/h2-4,8H2,1H3,(H,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCFFNKRQLTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

methanol](/img/structure/B1377757.png)

![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)

![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)